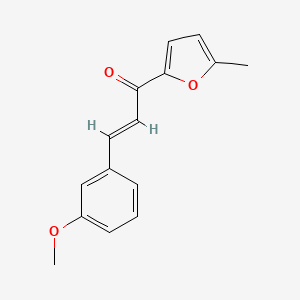
(2E)-3-(3-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
説明
(2E)-3-(3-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 242.094294304 g/mol and the complexity rating of the compound is 311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2E)-3-(3-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the realms of anti-cancer, anti-inflammatory, and antioxidant activities. The following sections provide a comprehensive overview of its biological activity, supported by research findings and relevant data.
The compound's chemical structure is represented as follows:
- Molecular Formula : C₁₅H₁₄O₃
- CAS Number : 187269-42-7
- Molecular Weight : 242.27 g/mol
1. Anti-Cancer Activity
Chalcones are known for their anti-cancer properties, and this compound is no exception. Research indicates that this compound can inhibit the proliferation of various cancer cell lines by targeting key signaling pathways involved in carcinogenesis.
Table 1: Anti-Cancer Activity of Chalcone Derivatives
In a study focused on colorectal cancer (CRC), this compound demonstrated a significant reduction in the expression of matrix metalloproteinase-7 (MMP-7), a key factor in cancer metastasis. This suggests that the compound may serve as a promising candidate for therapeutic strategies against CRC .
2. Anti-Inflammatory Activity
The compound also exhibits notable anti-inflammatory properties. It has been shown to suppress pro-inflammatory cytokines and inhibit the activation of NF-kB, which plays a crucial role in inflammatory responses.
Table 2: Anti-Inflammatory Effects
| Study Reference | Inflammatory Model | Effect Observed |
|---|---|---|
| Macrophage Activation | Decreased IL-6 and TNF-alpha levels | |
| TPA-induced inflammation | Inhibition of COX enzymes |
In macrophage models, treatment with this chalcone derivative resulted in decreased levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha), indicating its potential as an anti-inflammatory agent .
3. Antioxidant Activity
The antioxidant activity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress.
Table 3: Antioxidant Properties
| Study Reference | Assay Type | Result |
|---|---|---|
| DPPH Scavenging | IC50 = 25 µg/mL | |
| ABTS Assay | Significant radical reduction |
The compound exhibited significant radical scavenging activity in both DPPH and ABTS assays, highlighting its potential utility in preventing oxidative stress-related diseases .
Case Studies
Several case studies have explored the biological activities of chalcone derivatives similar to this compound:
- Colorectal Cancer : A study demonstrated that this compound significantly inhibited TPA-induced migration and invasion in CRC cells, suggesting its potential as an adjunct therapy in cancer treatment .
- Inflammation Models : Research indicated that the compound could effectively reduce inflammatory markers in macrophages, offering insights into its application for inflammatory diseases .
特性
IUPAC Name |
(E)-3-(3-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-6-9-15(18-11)14(16)8-7-12-4-3-5-13(10-12)17-2/h3-10H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHKBUYCDPAHCI-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















